molecular formula C7H14N2 B2648973 5-(Dimethylamino)pentanenitrile CAS No. 3209-45-8

5-(Dimethylamino)pentanenitrile

Cat. No. B2648973
Key on ui cas rn: 3209-45-8
M. Wt: 126.203
InChI Key: XUNJHMIOVRBSAV-UHFFFAOYSA-N
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Patent
US06541505B1

Procedure details

A mixture of dimethylamine (4 mL, 40% in water) and 5-bromo-pentanenitrile (2.3 mL, 20 mmol) is stirred for 24 h. The resulting reaction mixture is diluted with sodium hydroxide solution (10 mL, 5M) and extracted with ether. The ether extract is dried over K2CO3 and concentrated under reduced pressure to give an oil (1.5 g) which is used without further purification.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].Br[CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[N:10]>[OH-].[Na+]>[CH3:1][N:2]([CH3:3])[CH2:5][CH2:6][CH2:7][CH2:8][C:9]#[N:10] |f:2.3|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CNC
Name
Quantity
2.3 mL
Type
reactant
Smiles
BrCCCCC#N
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over K2CO3
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CN(CCCCC#N)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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